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Compound Name: IR-1048

Cat. No.: B1146480

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1048 is a heptamethine cyanine dye that exhibits fluorescence in the second near-infrared
(NIR-1I) window, with an emission maximum around 1048 nm.[1] This property makes it a
valuable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence
are minimized.[1][2] As a lipophilic dye, IR-1048 can be utilized for staining the cytoplasmic
membranes of living cells, enabling applications in cell tracking and localization studies. This
document provides a comprehensive overview of the properties of IR-1048 and a detailed,
generalized protocol for its application in live-cell staining.

Properties of IR-1048 Dye

A summary of the key physical, chemical, and fluorescence properties of IR-1048 is presented
in the table below.
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Property Value Reference
Molecular Formula CaoH3sBCl3FaN:2 N/A
Molecular Weight 739.91 g/mol N/A
Appearance Solid [1]
Excitation Maximum (Aex) ~980 nm N/A
Emission Maximum (Aem) 1048 nm (in ethanol) [1]

N Soluble in organic solvents
Solubility N/A
such as DMSO and ethanol

Store at -20°C, protected from
Storage ] ] N/A
light and moisture

Experimental Protocols
Reagent Preparation

3.1.1. Handling and Storage

IR-1048 is a light-sensitive compound and should be stored at -20°C, protected from light and
moisture. When handling the dye, use appropriate personal protective equipment (PPE),
including gloves and safety glasses.

3.1.2. Preparation of Stock Solution

To prepare a stock solution, dissolve IR-1048 powder in a high-quality, anhydrous organic
solvent such as dimethyl sulfoxide (DMSO) or ethanol. A concentration of 1-5 mM is
recommended for the stock solution.

e Example: To prepare a 1 mM stock solution, dissolve 0.74 mg of IR-1048 (MW = 739.91) in 1
mL of DMSO.

o Vortex the solution until the dye is completely dissolved.
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 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C.

3.1.3. Preparation of Working Solution

The working solution should be prepared fresh for each experiment by diluting the stock
solution in a suitable buffer or serum-free cell culture medium. The optimal concentration of IR-
1048 for staining will vary depending on the cell type and experimental conditions. A starting
concentration range of 1-10 uM is recommended. It is crucial to empirically determine the
optimal concentration for each specific application.

o Example: To prepare a 5 uM working solution, add 5 pL of a 1 mM stock solution to 995 L of
serum-free medium.

Live Cell Staining Protocol

The following is a generalized protocol for staining live cells with IR-1048. This protocol may
need to be optimized for specific cell types and applications.

3.2.1. Staining of Adherent Cells

o Cell Seeding: Seed cells in a suitable culture vessel (e.g., chambered coverslips, glass-
bottom dishes) and allow them to adhere and grow to the desired confluency.

o Media Removal: Carefully aspirate the cell culture medium.

o Washing: Gently wash the cells once with a pre-warmed, serum-free medium or a balanced
salt solution such as Phosphate-Buffered Saline (PBS).

o Staining: Add the freshly prepared IR-1048 working solution to the cells, ensuring the entire
cell monolayer is covered.

e |ncubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5%
CO:z. The optimal incubation time should be determined experimentally.

o Washing: After incubation, aspirate the staining solution and wash the cells two to three
times with pre-warmed, complete growth medium to remove any unbound dye.
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e Imaging: The cells are now ready for imaging using a fluorescence microscope equipped
with the appropriate NIR laser and filter sets.

3.2.2. Staining of Suspension Cells

o Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 200-300 x g) for 5
minutes.

e Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and
centrifuge again. Repeat this washing step once more.

e Resuspension: Resuspend the washed cell pellet in the freshly prepared IR-1048 working
solution at a cell density of approximately 1 x 10° cells/mL.

¢ Incubation: Incubate the cells for 15-30 minutes at 37°C with gentle agitation.

o Washing: After incubation, centrifuge the cells to pellet them and remove the staining
solution. Resuspend the cells in pre-warmed, complete growth medium and repeat the
centrifugation and resuspension steps twice to ensure removal of unbound dye.

¢ Imaging: The stained cells can be transferred to a suitable imaging chamber for analysis.

Cytotoxicity Assay (MTT Assay)

It is recommended to assess the cytotoxicity of IR-1048 on the specific cell line being used.
The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay.

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

e Treatment: Prepare a serial dilution of IR-1048 in complete growth medium. Remove the old
medium from the cells and add the different concentrations of IR-1048. Include a vehicle
control (medium with the same concentration of DMSO used for the highest IR-1048
concentration) and a no-treatment control.

 Incubation: Incubate the cells for the desired period (e.g., 24 hours).
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o MTT Addition: After incubation, add 10 pL of a 5 mg/mL MTT solution in PBS to each well.

e Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to

formazan crystals by living cells.

e Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to

dissolve the formazan crystals.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation

Value/Range

Parameter

Notes

Recommended Staining

Concentration

1-10 pM

Optimal concentration is cell-
type dependent and should be

determined empirically.

Recommended Incubation

Time

15 - 30 minutes

Longer incubation times may

increase cytotoxicity.

Recommended Incubation

Temperature

37°C

Standard cell culture

conditions.

Cytotoxicity (Similar Dyes)

Varies

Heptamethine cyanine dyes
like IR-780 have shown dose-
dependent cytotoxicity.[3]

Cellular Uptake Mechanism

(Similar Dyes)

Potentially via Organic Anion-
Transporting Polypeptides
(OATPs)

This has been observed for
other heptamethine cyanine

dyes in cancer cells.[3][4]

Visualizations
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Experimental Workflow for IR-1048 Live Cell Staining

Reagent Preparation Cell Staining

Prepare 1-5 mM
IR-1048 Stock
in DMSO/Ethanol

Seed and Culture
Live Cells

Dilute Stock to
1-10 uM Working
Solution

Wash Cells with
Serum-Free Medium

Incubate with
IR-1048 Working
Solution (15-30 min)

Wash Cells to
Remove Unbound Dye

Data Ac€uisition

Image with NIR
Fluorescence Microscope
(Ex: ~980 nm, Em: >1000 nm)

Click to download full resolution via product page

Caption: Workflow for staining live cells with IR-1048 dye.
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Hypothesized Cellular Uptake of Heptamethine Cyanine Dyes
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Caption: Potential uptake mechanism of IR-1048 in cancer cells.

Troubleshooting
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Issue Possible Cause Suggested Solution
- Suboptimal dye - Optimize IR-1048
No or weak fluorescence concentration- Insufficient concentration.- Increase
signal incubation time- incubation time.- Minimize
Photobleaching exposure to excitation light.

- Perform additional washing
- Incomplete removal of )
. steps.- Ensure the working
High background fluorescence  unbound dye- Dye o
. solution is freshly prepared
precipitation )
and well-dissolved.

- Perform a cytotoxicity assay
Cell death or morphological - High dye concentration- to determine the optimal, non-
changes Prolonged incubation time toxic concentration.- Reduce

the incubation time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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